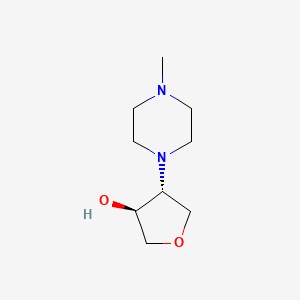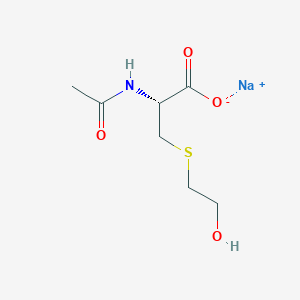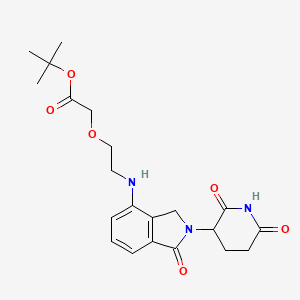
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide is an organic compound with the molecular formula C10H10F3NO2S2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzyl sulfonyl moiety, and an ethanethioamide group
Métodos De Preparación
The synthesis of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethanethioamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The sulfonyl group can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide can be compared with similar compounds such as:
2-((2-(Difluoromethyl)benzyl)sulfonyl)ethanethioamide: This compound has a difluoromethyl group instead of a trifluoromethyl group, which affects its chemical properties and reactivity.
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine: This compound has an ethanamine group instead of an ethanethioamide group, leading to different biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10F3NO2S2 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-[[2-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide |
InChI |
InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-4-2-1-3-7(8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17) |
Clave InChI |
LROQLCHIXYEONJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS(=O)(=O)CC(=S)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)



![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)

![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
